molecular formula C12H14O B12803518 2-(Cyclopent-2-en-1-yl)-4-methylphenol CAS No. 6626-25-1

2-(Cyclopent-2-en-1-yl)-4-methylphenol

Cat. No.: B12803518
CAS No.: 6626-25-1
M. Wt: 174.24 g/mol
InChI Key: QRXFMXZJSRXUFB-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)-4-methylphenol is an organic compound characterized by a cyclopentene ring attached to a phenol group with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)-4-methylphenol typically involves the following steps:

    Cyclopentene Formation: Cyclopentene can be synthesized from cyclopentanol through dehydration using an acid catalyst such as sulfuric acid.

    Friedel-Crafts Alkylation: The cyclopentene is then subjected to Friedel-Crafts alkylation with 4-methylphenol (p-cresol) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction attaches the cyclopentene ring to the phenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like FeBr₃.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated phenols.

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the cyclopentene ring may interact with hydrophobic regions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopent-2-en-1-yl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.

    4-Methylphenol (p-Cresol): Lacks the cyclopentene ring, resulting in different chemical properties and applications.

    Cyclopent-2-en-1-ylbenzene: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

2-(Cyclopent-2-en-1-yl)-4-methylphenol is unique due to the combination of the cyclopentene ring and the phenol group with a methyl substituent, which imparts distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6626-25-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-cyclopent-2-en-1-yl-4-methylphenol

InChI

InChI=1S/C12H14O/c1-9-6-7-12(13)11(8-9)10-4-2-3-5-10/h2,4,6-8,10,13H,3,5H2,1H3

InChI Key

QRXFMXZJSRXUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CCC=C2

Origin of Product

United States

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